molecular formula C24H18N2OS B2823595 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 812685-73-7

2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Cat. No.: B2823595
CAS No.: 812685-73-7
M. Wt: 382.48
InChI Key: CVKJROZNDJZXHN-UHFFFAOYSA-N
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Description

2,3,7-Triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a fused heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazin-5-one core substituted with three phenyl groups at positions 2, 3, and 5. The thiazinone ring contributes to its planar, aromatic structure, while the phenyl substituents enhance lipophilicity and steric bulk. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo-oxazine and imidazo-oxazole derivatives, such as pretomanid and delamanid, which are antitubercular agents .

Properties

IUPAC Name

2,3,7-triphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2OS/c27-21-16-20(17-10-4-1-5-11-17)28-24-25-22(18-12-6-2-7-13-18)23(26(21)24)19-14-8-3-9-15-19/h1-15,20H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJROZNDJZXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the reaction proceeds through nucleophilic substitution and cyclization steps to form the desired imidazo[2,1-b][1,3]thiazine ring system. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidazo[2,1-b][1,3]thiazine ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the phenyl rings or the heterocyclic core, leading to a wide range of derivatives.

Scientific Research Applications

2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Imidazo[2,1-b][1,3]oxazine Derivatives
  • Pretomanid (PA-824) : A clinical antitubercular drug containing a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine pharmacophore. The oxazine ring provides hydrogen-bonding capability via its oxygen atom, critical for interactions with Mycobacterium tuberculosis Ddn enzyme .
  • Substituents: Pretomanid has a nitro group and a trifluoromethoxybenzyl side chain, whereas the triphenyl compound lacks these electron-withdrawing groups, which are essential for nitroreductase activation in pretomanid .
2.1.2. Imidazo[2,1-b][1,3]thiazin-3-one Derivatives
  • 3-(2,4-Dimethylphenyl)-3-hydroxy-1-(2-methylphenyl)-...thiazin-1-ium bromide : A charged derivative with substituted phenyl groups. Its benzylidene substituents modulate GABA(A) receptor affinity, highlighting the impact of aromatic substitution on bioactivity .
  • 2,2-Diphenyl-...thiazin-3-one: A diphenyl analogue (vs. triphenyl) synthesized by Guerrab et al. .

Pharmacological and Physicochemical Properties

Property 2,3,7-Triphenyl-...thiazin-5-one Pretomanid (Oxazine) 2,2-Diphenyl-...thiazin-3-one 5c (Chlorobenzylidene Derivative)
Core Structure Imidazo-thiazinone Imidazo-oxazine Imidazo-thiazinone Imidazo-thiazinone
Key Substituents 2,3,7-Triphenyl 2-Nitro, trifluoromethoxybenzyl 2,2-Diphenyl 2-Chlorobenzylidene
Molecular Weight ~393.5 g/mol (estimated) 359.3 g/mol ~329.4 g/mol ~337.8 g/mol
Lipophilicity (LogP) High (due to 3 phenyl groups) Moderate Moderate Moderate
Bioactivity Not reported (hypothesized antitubercular) Antitubercular Not reported GABA(A) receptor binding (Ki = 5.7 μM)

Biological Activity

2,3,7-Triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. The general synthetic pathway includes:

  • Formation of Imidazole Ring : The initial step involves the reaction of diazocarbonyl compounds with thioamides or thioureas to form imidazole derivatives.
  • Cyclization : Subsequent cyclization leads to the formation of the thiazine structure.
  • Purification : The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound has been shown to modulate inflammatory responses. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Cytotoxic Effects

Studies have reported cytotoxic effects on various cancer cell lines. The compound induces apoptosis through intrinsic pathways, leading to cell cycle arrest in the G0/G1 phase.

Case Studies

Several case studies have highlighted the pharmacological relevance of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays.
    • Results : Showed effective inhibition at concentrations as low as 50 µg/mL.
  • Investigation of Anti-inflammatory Mechanisms :
    • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
    • Method : Administration of the compound followed by measurement of inflammatory markers.
    • Results : Significant reduction in paw swelling and levels of inflammatory cytokines.
  • Evaluation of Cytotoxicity in Cancer Cells :
    • Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay for cell viability.
    • Results : IC50 values indicated potent cytotoxicity at approximately 25 µM.

Data Summary

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion & MIC assaysEffective against S. aureus and E. coli
Anti-inflammatoryMurine modelReduced paw swelling; decreased cytokines
CytotoxicityMTT assayIC50 ~ 25 µM in MCF-7 cells

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